2-Pyridinecarbothioamide, 4-(hexadecylthio)-
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Overview
Description
2-Pyridinecarbothioamide, 4-(hexadecylthio)- is a chemical compound with the molecular formula C22H38N2S2. This compound is part of the pyridinecarbothioamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the hexadecylthio group in its structure imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(hexadecylthio)- typically involves the reaction of 2-pyridinecarbothioamide with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of 2-Pyridinecarbothioamide, 4-(hexadecylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, 4-(hexadecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridinecarbothioamides depending on the nucleophile used.
Scientific Research Applications
2-Pyridinecarbothioamide, 4-(hexadecylthio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(hexadecylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It can also interact with proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Pyridinecarbothioamide, 4-(hexadecylthio)- can be compared with other similar compounds in the pyridinecarbothioamide family:
2-Pyridinecarbothioamide: Lacks the hexadecylthio group, resulting in different chemical and biological properties.
4-(Methylthio)-2-Pyridinecarbothioamide: Contains a shorter alkylthio group, leading to variations in its reactivity and applications.
4-(Phenylthio)-2-Pyridinecarbothioamide: The presence of a phenylthio group imparts different electronic and steric effects, influencing its behavior in chemical reactions and biological systems.
Properties
CAS No. |
186044-69-9 |
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Molecular Formula |
C22H38N2S2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
4-hexadecylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C22H38N2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-20-16-17-24-21(19-20)22(23)25/h16-17,19H,2-15,18H2,1H3,(H2,23,25) |
InChI Key |
YIDWCDTWFHQLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
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